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Introduction

Hydroxylamine (NH20H) and its formulations are critical components in semiconductor
manufacturing, primarily utilized for photoresist stripping and post-etch residue removal. These
aqueous, amine-based chemistries offer effective cleaning of substrates after various
patterning and etching processes. Hydroxylamine-based solutions are particularly valued for
their ability to remove highly cross-linked photoresist and stubborn organometallic residues that
can be difficult to eliminate with conventional solvent-based strippers or plasma ashing
techniques.[1][2][3] Their effectiveness stems from a multi-faceted cleaning mechanism that
includes reduction, chelation, and nucleophilic attack.[1][2]

The formulations typically consist of hydroxylamine, an alkanolamine (such as 2-(2-
aminoethoxy) ethanol or monoethanolamine), a chelating agent (like catechol or gallic acid),
and water.[4][5][6] The alkanolamine acts as a solvent and helps to swell the photoresist, while
the chelating agent stabilizes the solution and forms soluble complexes with metal ions,
preventing their redeposition on the wafer surface.[4]

Key Applications
Photoresist Stripping

Hydroxylamine-based solutions are highly effective at removing both positive and negative
photoresists, including those that have been hardened by processes such as ion implantation
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or plasma etching.[3] The cleaning mechanism involves the nucleophilic attack of
hydroxylamine on the carbonyl groups within the photoresist polymer, increasing its solubility
in the alkaline solution.[1]

Post-Etch Residue Removal

Following plasma etching of metal and dielectric layers, complex organometallic and inorganic
residues, often referred to as "sidewall polymers," can form on the features.[2] These residues
can impede subsequent processing steps and affect device performance and reliability.
Hydroxylamine-based cleaners are adept at removing these residues. The hydroxylamine
reduces the metal oxides present in the residue to a lower oxidation state, making them more
soluble. The dissolved metal ions are then complexed by the chelating agent in the formulation.

[7]L8]

Data Presentation
Material Compatibility and Etch Rates

While extensive quantitative etch rate data for various hydroxylamine-based proprietary
formulations on a wide range of semiconductor materials is not always publicly available, the
following table summarizes typical observations and available data. It is crucial to note that
etch rates are highly dependent on the specific formulation, process temperature, and time.
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. Common Compatibility/Etch
Material Notes
Namel/Type Rate
Metals
Generally low etch .
) o Can be susceptible to
rates with optimized )
_ _ _ corrosion; proper
Al, Al-Si-Cu Aluminum alloys formulations o o
o ) inhibitor selection is
containing corrosion .
S critical.
inhibitors.
Some formulations
Moderate etch rate, ]
] o o are designed for
TiN Titanium Nitride can be tuned by ) ]
) improved Ti
formulation. o
compatibility.[9]
Gallic acid has been
Can be attacked by shown to be a more
Ti Titanium some hydroxylamine effective corrosion
solutions. inhibitor for titanium
than catechol.
Generally compatible
W Tungsten with hydroxylamine-
based cleaners.
) o Standard
Requires specialized )
) hydroxylamine
Cu Copper formulations to ]
) strippers can be
prevent corrosion. )
corrosive to copper.
Dielectrics
) . o Very low etch rate,
SiO2 Silicon Dioxide ) ]
highly compatible.
) - o Very low etch rate,
SisNa Silicon Nitride ] )
highly compatible.
Low-k Dielectrics SiICOH, OSG Compatibility varies; Careful selection of

potential for damage

to porous materials.

cleaning chemistry is

necessary to avoid
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increasing the

dielectric constant.

Semiconductors

Poly-Si

Polysilicon

Very low etch rate,

highly compatible.

Cleaning Efficiency

Hydroxylamine-based cleaners demonstrate high efficiency in removing both photoresist and

post-etch residues.

Application

Residue/Contamina
nt Type

Cleaning Efficiency Reference

Post-Etch Residue

Removal

Organometallic
polymers, metal
oxides

Complete removal
observed in SEM [2]

analysis.

Particle Removal

General process-

induced particles

Up to 90% particle
removal efficiency
reported for EKC265.

[8]

[8]

Experimental Protocols
General Protocol for Photoresist Stripping and Post-
Etch Residue Removal (Batch Immersion)

This protocol provides a general guideline for using hydroxylamine-based cleaning solutions

in a laboratory setting. Specific parameters should be optimized for the particular application

and substrate.

Materials:

o Wafer with photoresist and/or post-etch residue.
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Hydroxylamine-based cleaning solution (e.g., EKC265™).

Deionized (DI) water.

Isopropyl alcohol (IPA).

Heated immersion bath (quartz or stainless steel).

Wafer carrier (e.g., Teflon).

Nitrogen gas gun.

Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles,
lab coat.

Procedure:

Pre-heating: Heat the hydroxylamine-based cleaning solution in the immersion bath to the
recommended process temperature (typically 65-85°C).

Immersion: Carefully place the wafer(s) in the wafer carrier and immerse them in the pre-
heated cleaning solution.

Processing: Allow the wafers to soak for the recommended process time (typically 10-30
minutes). Gentle agitation can be applied to enhance cleaning.

DI Water Rinse: Transfer the wafer carrier to a DI water overflow rinse tank for 5-10 minutes
to remove the cleaning solution.

IPA Rinse (Optional but Recommended): Transfer the wafer carrier to an IPA bath for 1-2
minutes. This helps to displace water and reduce water spots.

Drying: Remove the wafers from the rinse bath and dry them using a nitrogen gas gun.

Inspection: Inspect the wafers using an optical microscope or scanning electron microscope
(SEM) to verify the complete removal of photoresist and residues.

Protocol for Post-Metal Etch Cleaning (Spray Tool)
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For automated processing, spray tools offer better process control and uniformity.

Equipment:

Automated spray processing tool.

Hydroxylamine-based cleaning solution.

DI water.

IPA.

Nitrogen gas for drying.

Procedure:

Load Wafer: Place the wafer on the chuck of the spray processing tool.

Chemical Spray: Initiate the process recipe. The tool will dispense the heated
hydroxylamine-based solution onto the rotating wafer for a programmed duration.

Rinse Cycles: The recipe will typically include sequential spray rinses with DI water and IPA.

Drying: The wafer is spun at high speed while nitrogen gas is directed at the surface to dry it.

Unload and Inspect: Unload the wafer and inspect for cleanliness.

Visualizations
Signaling Pathways and Mechanisms

The cleaning mechanism of hydroxylamine-based solutions is a two-step process involving
the reduction of metal oxides followed by chelation.
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Caption: Chemical mechanism of hydroxylamine-based cleaning.

Experimental Workflow

The following diagram illustrates a typical workflow for post-etch cleaning using a
hydroxylamine-based solution in a batch immersion process.
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Caption: Experimental workflow for batch immersion cleaning.
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Safety Precautions

Hydroxylamine and its formulations can be hazardous. Always consult the Safety Data Sheet
(SDS) before handling.

e Handling: Use in a well-ventilated area, preferably in a fume hood.

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety
goggles, and a lab coat.

Incompatibility: Avoid contact with strong oxidizing agents, acids, and ketones.

Storage: Store in a cool, dry, well-ventilated area in the original vented container.

Disposal: Dispose of waste according to local, state, and federal regulations.

Disclaimer: The information provided in these application notes is for guidance purposes only.
Researchers and professionals should adapt the protocols to their specific needs and always
adhere to the safety guidelines provided by the chemical manufacturer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pdf4pro.com [pdfdpro.com]
e 2. Hydroxylamine Cleaning Chemistries | PDF [slideshare.net]
o 3. Wafer Cleaning Process [waferworld.com]

e 4. US5H5482566A - Method for removing etching residue using a hydroxylamine-containing
composition - Google Patents [patents.google.com]

e 5.US5419779A - Stripping with agueous composition containing hydroxylamine and an
alkanolamine - Google Patents [patents.google.com]

6. Synthesis Solutions CA | EKC 265 Supplier Distributor | [barentz-na.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10785793?utm_src=pdf-body
https://www.benchchem.com/product/b10785793?utm_src=pdf-custom-synthesis
https://pdf4pro.com/cdn/dupont-plasmasolv-ekc265-44d7d.pdf
https://www.slideshare.net/slideshow/hydroxylamine-cleaning-chemistries/2817393
https://www.waferworld.com/post/the-process-of-cleaning-a-wafer
https://patents.google.com/patent/US5482566A/en
https://patents.google.com/patent/US5482566A/en
https://patents.google.com/patent/US5419779A/en
https://patents.google.com/patent/US5419779A/en
https://www.barentz-na.com/canada/synthesissolutionsca/products/EKC%20265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10785793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

7. TWI572746B - Liquid cleaner for the removal of post-etch residues - Google Patents
[patents.google.com]

8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

9. gnityelectronics.com [gnityelectronics.com]

To cite this document: BenchChem. [Application of Hydroxylamine in Semiconductor
Manufacturing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10785793#application-of-
hydroxylamine-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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